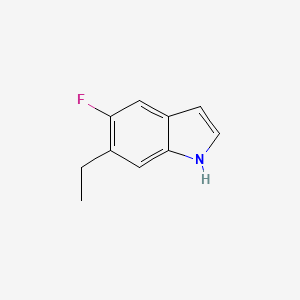

6-ethyl-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

6-ethyl-5-fluoro-1H-indole |

InChI |

InChI=1S/C10H10FN/c1-2-7-6-10-8(3-4-12-10)5-9(7)11/h3-6,12H,2H2,1H3 |

InChI Key |

JZINUFMBUPAHRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C=CNC2=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethyl 5 Fluoro 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches

Traditional methods for indole synthesis have remained mainstays in organic chemistry for over a century, offering robust and versatile routes to a wide array of indole derivatives.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, first reported in 1883, is a prominent method for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comalfa-chemistry.com

For the synthesis of 6-ethyl-5-fluoro-1H-indole, the key starting material would be (4-ethyl-3-fluorophenyl)hydrazine. This hydrazine would be condensed with a suitable aldehyde or ketone, such as acetaldehyde or acetone, to form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid, like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), would induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the target indole. wikipedia.orgbyjus.com

A significant challenge in this approach is the synthesis of the substituted phenylhydrazine. A plausible route to (4-ethyl-3-fluorophenyl)hydrazine would begin with a commercially available fluorinated aromatic compound, such as 1-fluoro-2-nitrobenzene. This starting material could undergo Friedel-Crafts acylation to introduce an acetyl group, followed by reduction of both the ketone and the nitro group, and subsequent diazotization and reduction to form the hydrazine. The regioselectivity of the acylation step would be crucial.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of Hydrazone | (4-ethyl-3-fluorophenyl)hydrazine, Aldehyde/Ketone, mild acid | Arylhydrazone |

| 2 | Cyclization | Brønsted or Lewis Acid (e.g., PPA, ZnCl₂), Heat | This compound |

Table 1: Proposed Fischer Indole Synthesis for this compound

Hemetsberger-Knittel Indole Synthesis for Substituted Indoles

The Hemetsberger-Knittel synthesis provides a route to indole-2-carboxylates through the thermal decomposition of α-azido-β-aryl-acrylates. While not as commonly employed as the Fischer synthesis, it offers a viable alternative for certain substitution patterns.

To apply this method for this compound, one would start with 4-ethyl-3-fluorobenzaldehyde. This aldehyde would undergo a condensation reaction with an ethyl azidoacetate in the presence of a base to form the corresponding α-azido-β-(4-ethyl-3-fluorophenyl)acrylate. Thermal decomposition of this intermediate, typically by heating in an inert solvent like xylene, would lead to the formation of ethyl this compound-2-carboxylate. The final step would involve hydrolysis of the ester and decarboxylation to yield the desired indole. The synthesis of the starting 4-ethyl-3-fluorobenzaldehyde would be a key consideration.

Leimgruber-Batcho Indole Synthesis for Highly Substituted Indoles

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method that has become a popular alternative to the Fischer synthesis, particularly in industrial applications. wikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.orgclockss.org

This methodology has been successfully applied to the synthesis of 5-fluoro-6-substituted indoles. tsijournals.comtsijournals.com For the synthesis of this compound, the required starting material is 4-ethyl-5-fluoro-2-nitrotoluene. This compound would be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enamine. Subsequent reduction of the nitro group and cyclization, which can be achieved using various reducing agents such as palladium on carbon (Pd/C) with hydrogen, or iron in acetic acid, would yield this compound. wikipedia.orgresearchgate.net

The synthesis of 4-ethyl-5-fluoro-2-nitrotoluene is a critical prerequisite. A potential synthetic route could start from 4-fluoro-1-nitrobenzene, involving a regioselective nitration followed by introduction of the ethyl group via a coupling reaction or a Friedel-Crafts alkylation, though controlling the regioselectivity could be challenging.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Enamine Formation | 4-ethyl-5-fluoro-2-nitrotoluene, DMF-DMA | β-dimethylamino-4-ethyl-5-fluoro-2-nitrostyrene |

| 2 | Reductive Cyclization | Pd/C, H₂ or Fe/CH₃COOH | This compound |

Table 2: Leimgruber-Batcho Synthesis of this compound

Japp-Klingemann Reaction in Indole Ring Construction

The Japp-Klingemann reaction is not a direct indole synthesis but is a valuable method for preparing the arylhydrazone precursors required for the Fischer indole synthesis. This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or β-keto ester, followed by hydrolysis and decarboxylation to yield a hydrazone.

To utilize this reaction for the synthesis of this compound, one would start with 4-ethyl-3-fluoroaniline. This aniline would be diazotized using sodium nitrite and a mineral acid to form the corresponding diazonium salt. The diazonium salt would then be reacted with a suitable β-keto ester, such as ethyl 2-methylacetoacetate. The resulting intermediate would undergo cleavage to afford the arylhydrazone of a ketone, which can then be cyclized under Fischer conditions to provide the target indole. The successful application of this method is contingent on the availability of 4-ethyl-3-fluoroaniline.

Contemporary Synthetic Strategies and Regioselective Functionalization

Modern synthetic methods offer more direct and often more efficient ways to introduce specific substituents onto an aromatic ring, which can be advantageous for preparing highly functionalized indoles.

Approaches for the Regioselective Introduction of Fluorine at C-5 and Ethyl at C-6

The regioselective functionalization of a pre-existing indole core presents an alternative strategy to the classical methods that build the ring system with the substituents already in place.

Regioselective Fluorination at C-5: Direct C-H fluorination of indoles has emerged as a powerful tool. Electrophilic fluorinating agents, such as Selectfluor, are commonly used. rsc.org For the regioselective fluorination of 6-ethyl-1H-indole at the C-5 position, the directing effect of the C-6 ethyl group would be critical. Electron-donating groups, such as alkyl groups, typically direct electrophilic substitution to the ortho and para positions. In the case of 6-ethylindole, the C-5 and C-7 positions are activated. Careful optimization of reaction conditions, including the choice of fluorinating agent and solvent, would be necessary to achieve high selectivity for the C-5 position over the C-7 position.

Regioselective Ethylation at C-6: The introduction of an ethyl group at the C-6 position of a 5-fluoro-1H-indole can be accomplished through various modern cross-coupling reactions. For instance, if 6-bromo-5-fluoro-1H-indole is available, a Suzuki or Negishi coupling with an appropriate ethyl-organometallic reagent could be employed. Alternatively, direct C-H ethylation methods are being developed, although achieving high regioselectivity on the benzene (B151609) ring of the indole nucleus can be challenging due to the high reactivity of the pyrrole (B145914) ring. Recent advances in directed C-H functionalization, where a directing group is temporarily installed on the indole nitrogen, can provide a powerful means to control the position of alkylation on the benzene ring.

| Functionalization | Position | Method | Key Considerations |

| Fluorination | C-5 | Electrophilic Fluorination (e.g., with Selectfluor) | Controlling regioselectivity between C-5 and C-7 positions in 6-ethylindole. |

| Ethylation | C-6 | Cross-coupling (e.g., Suzuki, Negishi) or Direct C-H Ethylation | Requires a pre-functionalized indole (e.g., 6-bromo-5-fluoroindole) for cross-coupling. Regioselectivity can be a challenge in direct C-H ethylation. |

Table 3: Contemporary Regioselective Functionalization Strategies

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in indole synthesis. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and tolerance of a wide range of functional groups. This methodology is highly relevant for the synthesis of this compound, typically starting from a halogenated precursor such as 6-bromo-5-fluoro-1H-indole.

The general scheme for a Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of 6-bromo-5-fluoro-1H-indole with an ethylboronic acid derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrate | 6-bromo-5-fluoro-1H-indole |

| Coupling Partner | Ethylboronic acid or Potassium ethyltrifluoroborate |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/water, Toluene, DMF |

While the Suzuki-Miyaura reaction is a preferred method, other cross-coupling reactions such as the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents) can also be employed for the introduction of the ethyl group at the C6 position of the 5-fluoroindole (B109304) core. organic-chemistry.orgwikipedia.orgrsc.org The choice of reaction often depends on the availability of starting materials and the desired substrate scope.

Substitution Reactions on the Indole Ring System

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the indole ring. Due to the electron-rich nature of the indole nucleus, these reactions typically occur at the C3 position. However, with appropriate directing groups or under specific conditions, substitution at other positions, including the benzene portion of the ring, can be achieved.

One strategy to introduce an ethyl group at the C6 position involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction. The Friedel-Crafts acylation of 5-fluoro-1H-indole with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, would be expected to yield a mixture of acylated products, with the potential for C6 acylation. sigmaaldrich.comyoutube.com The regioselectivity of this reaction can be influenced by the choice of solvent and reaction conditions.

Once the 6-acetyl-5-fluoro-1H-indole is obtained, the carbonyl group can be reduced to a methylene (B1212753) group to afford the desired 6-ethyl derivative.

Oxidation and Reduction Pathways in Indole Synthesis

Oxidation and reduction reactions are integral to many synthetic routes for substituted indoles. A key application in the context of this compound synthesis is the reduction of a carbonyl group introduced at the C6 position.

Following a Friedel-Crafts acylation to produce 6-acetyl-5-fluoro-1H-indole, the ketone can be converted to the corresponding ethyl group via several established reduction methods. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine hydrate and a strong base like potassium hydroxide, is a classic method for this transformation. youtube.comyoutube.com Alternatively, the Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid, can also be utilized. The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Another relevant reduction pathway is the catalytic hydrogenation of a vinyl group. If a 6-vinyl-5-fluoro-1H-indole intermediate were synthesized, for example, via a Stille coupling with a vinylstannane, it could be readily reduced to the 6-ethyl derivative using hydrogen gas and a palladium catalyst.

Scalable Synthetic Approaches for 5-Fluoro-6-substituted Indoles

For the large-scale production of 5-fluoro-6-substituted indoles, including this compound, the Leimgruber-Batcho indole synthesis is a widely employed and industrially viable method. researchgate.netclockss.orgwikipedia.org This two-step process offers high yields and utilizes readily available starting materials.

The synthesis begins with the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine to form an enamine. In the case of this compound, the required starting material would be 4-ethyl-5-fluoro-2-nitrotoluene. The resulting enamine is then subjected to a reductive cyclization to afford the final indole product. A variety of reducing agents can be used for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid. clockss.orgwikipedia.org

The Leimgruber-Batcho synthesis is particularly advantageous for industrial applications because it avoids harsh conditions and the isolation of potentially unstable intermediates. The process has been successfully applied to the multi-kilogram scale synthesis of various 5-fluoro-6-substituted indoles. researchgate.net

Table 2: Key Steps in the Leimgruber-Batcho Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1. Enamine Formation | 4-ethyl-5-fluoro-2-nitrotoluene | DMF-DMA, Pyrrolidine | (E)-1-(2-(4-ethyl-5-fluoro-2-nitrophenyl)vinyl)pyrrolidine |

| 2. Reductive Cyclization | Enamine from Step 1 | Raney Ni, H₂NNH₂·H₂O or Pd/C, H₂ or Fe, AcOH | This compound |

A patent describes a method for the preparation of 6-chloro-5-fluoroindole, a related precursor, which highlights the industrial relevance of these synthetic strategies. google.com

Computational and Theoretical Chemistry Studies on 6 Ethyl 5 Fluoro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to substituted indoles to predict their geometries, electronic properties, and reactivity. For 6-ethyl-5-fluoro-1H-indole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G or higher, can provide significant insights. niscpr.res.inniscpr.res.in

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For indole (B1671886) derivatives, the HOMO is typically a π-orbital distributed over the indole ring, while the LUMO is a π*-antibonding orbital. In this compound, the ethyl group at the 6-position is expected to raise the HOMO energy level due to its electron-donating nature, making the molecule more susceptible to electrophilic attack. Conversely, the highly electronegative fluorine atom at the 5-position will likely lower both the HOMO and LUMO energy levels. The net effect on the HOMO-LUMO gap would depend on the relative magnitudes of these opposing influences. Studies on other fluoroindoles have shown that fluorination can increase the ionization potential, which correlates with a lower HOMO energy. rug.nl

The HOMO-LUMO gap is a critical parameter for assessing the bioactivity of molecules. A smaller gap suggests higher reactivity and potentially greater biological activity. uokerbala.edu.iq Theoretical calculations on similar fluoro-substituted indole derivatives have reported HOMO-LUMO gaps in the range of 4-5 eV, indicating moderate reactivity and stability.

Table 1: Theoretical Frontier Molecular Orbital Properties of a Representative Fluoroindole Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -2.6 |

| HOMO-LUMO Gap | 4.2 |

Data is illustrative and based on findings for a similar bromo-fluoro-indole derivative.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potentials. rsc.org

For this compound, the MEP map would likely show a region of negative potential around the fluorine atom due to its high electronegativity, making it a potential site for hydrogen bonding. The nitrogen atom of the indole ring is also expected to be a region of negative potential. core.ac.uk The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential, indicating its acidic nature and ability to act as a hydrogen bond donor. core.ac.uk The ethyl group, being electron-donating, would slightly increase the electron density in its vicinity on the aromatic ring. Such maps are instrumental in predicting how the molecule might interact with biological macromolecules, such as enzymes and receptors. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules, particularly proteins.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility would be the rotation of the ethyl group. While the indole ring itself is rigid, the orientation of the ethyl group relative to the plane of the ring can vary.

Ligand-Protein Interaction Modeling at a Molecular Level

Molecular dynamics (MD) simulations are a powerful technique for modeling the interaction of a ligand, such as this compound, with a protein target at an atomic level. These simulations can reveal the stability of the ligand within the binding site, the key amino acid residues involved in the interaction, and the nature of the intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. dergipark.org.trdergipark.org.tr

In the context of a protein-ligand complex, MD simulations can track the movements of both the ligand and the protein over a period of time, providing a dynamic picture of the binding event. This can help in understanding the mechanism of action of a potential drug molecule and in predicting its binding affinity. For instance, MD simulations have been used to confirm the stability of indole derivatives within the active site of enzymes like COX-2. dergipark.org.trdergipark.org.tr

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might bind to the active site of a target protein. journal-jop.org

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a scoring function to estimate the binding affinity. A lower docking score generally indicates a more favorable binding interaction. nih.gov

For this compound, docking studies could be performed against a variety of potential protein targets. The indole scaffold is known to interact with numerous receptors and enzymes. nih.govnih.gov Docking simulations would likely show that the indole ring participates in hydrophobic interactions and π-stacking with aromatic amino acid residues in the binding site. The fluorine atom could form halogen bonds or other electrostatic interactions, while the N-H group can act as a hydrogen bond donor. nih.gov The ethyl group would likely occupy a hydrophobic pocket. Studies on similar 3-alkyl-5-fluoroindoles have shown that the alkyl chain length can significantly influence binding affinity. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for a Fluoroindole Derivative with a Protein Target

| Compound | Protein Target | Docking Score (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Fluoroindole Derivative | Dehydrosqualene Synthase | -7.90 | Lys273 |

This table is illustrative, based on data from a study on different fluoroindole derivatives, to demonstrate the type of information obtained from molecular docking. asianpubs.org

Prediction of Binding Modes and Affinities with Proposed Biological Targets

While specific binding studies for this compound are not available, research on similar 5-fluoroindole (B109304) derivatives provides significant insights into its potential biological interactions. Molecular docking studies are a primary computational tool used to predict how a ligand, such as our indole derivative, might bind to the active site of a protein. ulb.ac.be

For instance, studies on 3-(aminoalkyl)-5-fluoroindoles as inhibitors of myeloperoxidase (MPO), a heme enzyme involved in inflammation, have demonstrated key binding interactions. ulb.ac.beresearchgate.net In these studies, the 5-fluoroindole moiety often penetrates a hydrophobic pocket of the enzyme's active site. ulb.ac.be The fluorine atom, due to its electronegativity, can influence the electronic properties of the indole ring and may form specific interactions with the protein or the heme group. ulb.ac.be

It can be hypothesized that this compound would exhibit similar behavior. The indole core would likely engage in stacking interactions with aromatic residues like phenylalanine within a binding pocket, while the NH group could act as a hydrogen bond donor. ulb.ac.be The ethyl group at the 6-position would contribute to the molecule's hydrophobicity and could fit into a lipophilic cavity, potentially enhancing binding affinity. nih.gov

A hypothetical docking study of this compound with a target like indoleamine 2,3-dioxygenase 1 (IDO1), another heme-containing enzyme, might yield the interactions detailed in the table below. nih.gov

| Interaction Type | Potential Interacting Residue/Group | Rationale |

| Pi-Pi Stacking | Phenylalanine, Tryptophan | The aromatic indole ring system can stack with the aromatic side chains of these amino acids. |

| Hydrogen Bonding | Serine, Glutamate | The indole NH group can donate a hydrogen bond to an acceptor residue like the hydroxyl of serine or the carboxylate of glutamate. nih.gov |

| Hydrophobic Interaction | Leucine, Valine, Alanine | The ethyl group at the 6-position would likely occupy a hydrophobic pocket lined with these types of residues. |

| Halogen Bond | Carbonyl Oxygen | The fluorine atom at the 5-position could potentially form a halogen bond with a backbone carbonyl oxygen. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.org These models are crucial for predicting the activity of new compounds and for guiding the design of more potent analogues.

Predictive Models for Biological Activity Based on Molecular Descriptors

For indole derivatives, QSAR models have been successfully developed for various biological activities, including anti-inflammatory and antibacterial effects. researchgate.netresearchgate.net These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Commonly used descriptors in QSAR studies of indole derivatives include:

Hydrophobic descriptors: Such as logP, which describes the lipophilicity of the molecule. This is often a critical factor in how a drug is absorbed and distributed. nih.gov

Electronic descriptors: These include dipole moment and atomic charges, which can influence how the molecule interacts with polar residues in a binding site. researchgate.netkoreascience.kr

Steric or topological descriptors: These describe the size and shape of the molecule, which are fundamental for a good fit into a receptor's binding pocket. researchgate.net

A hypothetical QSAR model for a series of indole analogues, including this compound, might look like the following equation:

pIC50 = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the β values are coefficients determined by regression analysis.

The table below illustrates hypothetical descriptor values for this compound that would be used in such a QSAR model.

| Molecular Descriptor | Hypothetical Value for this compound | Potential Influence on Activity |

| logP | 3.2 | Moderate lipophilicity, potentially good for cell membrane permeability. |

| Dipole Moment | 2.5 D | Indicates polarity that could be important for specific electrostatic interactions. |

| Molecular Weight | 177.2 g/mol | A relatively small molecule, which is often favorable for drug-likeness. |

| Number of H-bond Acceptors | 1 (Fluorine) | Can participate in hydrogen bonding. jchemlett.com |

| Number of H-bond Donors | 1 (Indole NH) | Can participate in hydrogen bonding. jchemlett.com |

In Silico Screening and Virtual Library Design for Indole Analogues

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is often used in the early stages of drug discovery to prioritize which compounds to synthesize and test. mdpi.com

For the indole scaffold, virtual libraries can be designed by systematically varying the substituents at different positions of the indole ring. chemdiv.comdrugdesign.org For example, starting with the this compound core, a virtual library could be generated by introducing a variety of chemical groups at the 1, 2, 3, and 7 positions.

The design of such a library would be guided by the following principles:

Diversity-oriented synthesis: Introducing a wide range of substituents with different properties (e.g., size, polarity, charge) to explore a broad chemical space. drugdesign.org

Structure-based design: If a three-dimensional structure of the target protein is available, new analogues can be designed to make specific, favorable interactions with the binding site. researchgate.net

Property-based filtering: Applying computational filters to remove compounds with undesirable properties, such as poor predicted solubility or high predicted toxicity. mdpi.com

A virtual library based on the this compound scaffold might include the variations shown in the table below.

| Scaffold Position | Example Substituent Variations | Rationale for Variation |

| N1-position | Small alkyl groups, benzyl (B1604629) groups | To explore interactions in the region of the indole nitrogen. |

| C2-position | Carboxamides, small heterocycles | To introduce potential hydrogen bonding groups and explore different shapes. acs.org |

| C3-position | Alkyl chains of varying length, substituted phenyl rings | To probe the size and nature of a nearby hydrophobic pocket. |

| C7-position | Methoxy, chloro, methyl groups | To fine-tune the electronic properties and steric profile of the molecule. |

Structure Activity Relationship Sar Investigations of 6 Ethyl 5 Fluoro 1h Indole Derivatives

Impact of Substitution Patterns on Biological Potency and Selectivity

The nature and position of substituents on the indole (B1671886) ring are critical determinants of a molecule's interaction with its biological target. For derivatives of 6-ethyl-5-fluoro-1H-indole, the ethyl group at the C-6 position and the fluoro group at the C-5 position are foundational to their activity, while further modifications to the indole core can lead to significant changes in their biological profiles.

The presence of an alkyl group at the C-6 position of the indole ring can significantly influence the biological activity of the compound. Studies on related heterocyclic systems, such as 6-alkyl-2,4-diaminopyrimidines, have demonstrated that the C-6 alkyl substituent plays a crucial role in the compound's antagonist activity at histamine (B1213489) H₄ receptors. nih.govacs.org In the context of the this compound scaffold, the ethyl group at C-6 likely contributes to the molecule's hydrophobic interactions within the binding pocket of its target protein. The size and lipophilicity of this ethyl group can be critical for optimizing van der Waals forces and achieving a snug fit within a hydrophobic sub-pocket of the receptor. Altering the length or branching of this alkyl chain would be a key strategy in optimizing the potency and selectivity of these derivatives.

The fluorine atom at the C-5 position introduces a strong electron-withdrawing group to the indole ring. This has several implications for the molecule's properties and biological activity. The C-F bond is highly polarized and can engage in favorable electrostatic interactions, including hydrogen bonds with suitable donor groups on the target protein. Furthermore, the introduction of fluorine can significantly alter the metabolic stability of the compound by blocking potential sites of oxidative metabolism. In SAR studies of other indole derivatives, the nature of the substituent at the C-5 position has been shown to be critical for activity. For instance, in a series of NorA efflux pump inhibitors, a nitro group (another electron-withdrawing group) at C-5 was important for potency, while replacing it with other groups led to varied outcomes; a nitrile group retained potency, whereas carbonyl-based electron-withdrawing groups abolished activity. nih.gov This highlights the nuanced role of the electronic properties of the C-5 substituent in modulating biological activity.

The combination of the C-6 ethyl and C-5 fluoro groups in the this compound core thus establishes a specific electronic and steric profile that can be exploited for targeted drug design.

Further modifications to the this compound scaffold can lead to a wide range of biological activities. The SAR of indole derivatives is highly dependent on the specific biological target. However, some general principles can be outlined:

Substitution at N-1: The indole nitrogen (N-1) is a common site for modification. Alkylation or acylation at this position can significantly impact the compound's pharmacokinetic properties and its ability to form hydrogen bonds. In many cases, the N-H proton is a crucial hydrogen bond donor for target engagement.

Substitution at C-2 and C-3: These positions are often critical for biological activity. The introduction of various substituents, from small functional groups to larger aromatic or heterocyclic rings, can dramatically alter the compound's potency and selectivity. For instance, in the development of HIV-1 fusion inhibitors, the linkage of a second indole ring through the C-5 or C-6 position had a profound effect on the molecule's shape and, consequently, its activity. nih.gov

Other Positions on the Benzene (B151609) Ring (C-4 and C-7): While less commonly explored than other positions, substitutions at C-4 and C-7 can also be used to fine-tune the electronic properties and steric profile of the indole ring, potentially leading to improved interactions with the target protein.

The following table summarizes the general effects of substituents at various positions on the indole core, based on broader SAR studies of indole derivatives.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| N-1 | Alkyl, Acyl | Can modulate pharmacokinetic properties; may disrupt crucial H-bond donation. |

| C-2 | Aryl, Heterocyclyl | Often a key interaction point with the target; can significantly impact potency. |

| C-3 | Various functional groups | A common point for derivatization to explore target binding. |

| C-4, C-7 | Electron-donating/withdrawing groups | Can fine-tune the electronic landscape of the indole ring. |

Correlation between Molecular Properties and In Vitro Biological Activity

The in vitro biological activity of this compound derivatives is intrinsically linked to their physicochemical properties. Key molecular descriptors such as lipophilicity (logP), electronic properties (pKa), and steric parameters play a crucial role in determining a compound's potency and selectivity.

Lipophilicity (logP): The balance between hydrophilicity and lipophilicity is critical for a drug's ability to cross cell membranes and reach its target. The ethyl group at C-6 contributes to the lipophilicity of the core structure. Modifications that increase lipophilicity, such as the addition of further alkyl or aryl groups, may enhance binding to hydrophobic pockets of a target protein but could also lead to issues with solubility and off-target effects.

Electronic Properties: The fluoro group at C-5 significantly influences the electron distribution of the indole ring, affecting its pKa and its ability to participate in electrostatic interactions. The introduction of other electron-donating or electron-withdrawing groups at other positions can further modulate these properties, which can be correlated with changes in biological activity.

A hypothetical quantitative structure-activity relationship (QSAR) study on a series of this compound derivatives might reveal correlations like those presented in the interactive data table below.

| Compound ID | C-2 Substituent | C-3 Substituent | logP | pKa | In Vitro Potency (IC₅₀, nM) |

| A-01 | -H | -H | 2.8 | 16.5 | 500 |

| A-02 | -CH₃ | -H | 3.2 | 16.7 | 250 |

| A-03 | -Phenyl | -H | 4.5 | 16.2 | 50 |

| A-04 | -H | -CN | 2.5 | 15.8 | 750 |

| A-05 | -Phenyl | -CN | 4.2 | 15.5 | 100 |

This is a hypothetical data table for illustrative purposes.

Design Principles for Optimized Indole Scaffolds with Desired Pharmacological Features

Based on the SAR principles discussed, several design strategies can be employed to optimize the this compound scaffold for specific pharmacological targets.

Target-Oriented Design: A thorough understanding of the target's binding site is crucial. If the binding site has a well-defined hydrophobic pocket, extending or modifying the C-6 ethyl group could enhance potency. If hydrogen bonding is critical, maintaining the N-1 proton or introducing other H-bond donors/acceptors at appropriate positions would be a key consideration.

Bioisosteric Replacement: The ethyl group at C-6 could be replaced with other bioisosteres such as a cyclopropyl (B3062369) group to maintain a similar size but introduce conformational rigidity. Similarly, the fluoro group at C-5 could be replaced with other small, electron-withdrawing groups like a cyano or trifluoromethyl group to probe the electronic requirements of the target.

Scaffold Hopping and Hybridization: The indole core itself can be considered a pharmacophore. It may be beneficial to explore related heterocyclic scaffolds that maintain the key interaction points of the this compound derivatives. Alternatively, hybrid molecules can be designed by linking the indole scaffold to other pharmacophores known to interact with the target of interest.

Physicochemical Property Modulation: A key aspect of optimization is to achieve a balance of potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion). Modifications should be made with a view to optimizing properties such as solubility, metabolic stability, and cell permeability. The introduction of polar functional groups or the strategic blocking of metabolic hotspots are common strategies.

In Vitro Biological Activity Profiling and Mechanistic Investigations

Anti-Infective Potentials

Antiviral Activity and Proposed Mechanisms of Action

Fluorinated indole (B1671886) derivatives have demonstrated significant potential as antiviral agents, with research highlighting their activity against a range of viruses. While specific data for 6-ethyl-5-fluoro-1H-indole is limited, studies on closely related analogs provide valuable insights into the antiviral capabilities of this class of compounds.

Hepatitis C Virus (HCV): Research into inhibitors of HCV RNA replication has identified compounds containing the this compound moiety as potent agents. A study on 6-(indol-2-yl)pyridine-3-sulfonamides revealed that a derivative featuring a 5-fluoro and 6-ethyl substitution on the indole ring exhibited significant activity against HCV replication. sci-hub.st The introduction of a fluorine atom at the 5-position of the indole ring was found to be well-tolerated and contributed to potent antiviral activity. sci-hub.st

In a structure-activity relationship (SAR) study, the 5-fluoro-6-ethyl substituted indole analog (compound 3g in the study) was assessed for its oral exposure in rats. While it showed some plasma exposure, it was less superior to other analogs with different substitutions at the 6-position, suggesting that further optimization of pharmacokinetic properties is necessary. sci-hub.st

Interactive Data Table: Anti-HCV Activity of a this compound Analog

| Compound Reference | Indole Substitution | Target | Assay | Activity (EC50) |

| 3g | 5-Fluoro, 6-Ethyl | HCV NS4B | Replicon | Not explicitly stated, but part of a series with potent activity |

Note: EC50 value for the specific 6-ethyl analog was not provided in the text, but the series of 5-fluoro substituted compounds showed EC50 values in the nanomolar range. sci-hub.st

General Antiviral Activities of Fluorinated Indoles: The indole nucleus is a key component in several antiviral drugs and natural products. nih.gov Fluorination is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. researchgate.net Studies on various fluorinated indole derivatives have reported promising activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). For instance, certain 5,6-dihydroxyindole carboxamide derivatives have shown potent anti-HIV-1 integrase activity. nih.gov While direct evidence for this compound is pending, the established antiviral properties of the fluorinated indole scaffold suggest it is a promising area for further investigation.

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

Antibacterial and Antifungal Activity: Numerous studies have demonstrated the efficacy of indole derivatives against a variety of bacterial and fungal pathogens. For instance, new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov

The antimicrobial potential of indole-based compounds is often attributed to their ability to interfere with various cellular processes in microorganisms. While data for this compound is needed, the general findings for the indole class are encouraging.

Interactive Data Table: Antimicrobial Activity of Representative Indole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) |

| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 |

| Indole-triazole derivative | Bacillus subtilis | 3.125 |

| Indole-thiadiazole derivative | Candida albicans | 3.125 |

| Indole-triazole derivative | Candida albicans | 3.125 |

This table presents data for related indole derivatives to illustrate the potential antimicrobial activity of the broader compound class. nih.gov

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi, Antimalarial, Anti-Leishmanial)

The indole scaffold has been explored for its potential against various parasitic diseases, including leishmaniasis, trypanosomiasis, and malaria. mdpi.com Although direct studies on this compound are lacking, the broader family of indole derivatives has shown promising results.

Anti-Leishmanial and Anti-Trypanosomal Activity: Research has shown that certain indole derivatives exhibit significant activity against Leishmania and Trypanosoma parasites. For example, a series of diamidine indole derivatives displayed excellent inhibitory activity against Trypanosoma brucei with IC50 values in the nanomolar range. mdpi.com Similarly, nih.govnih.govresearchgate.nettriazino[5,6-b]indole hybrids have been evaluated for their in vitro activity against Leishmania donovani, with some derivatives showing potent inhibition. mdpi.com

The mechanism of action for these compounds can vary, with some indole-based molecules acting as inhibitors of essential parasite enzymes like sterol 14α-demethylase (CYP51). mdpi.com

Antimalarial Activity: Indole derivatives have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. Melatonin analogs containing an indole core have been shown to inhibit the growth of P. falciparum in the low micromolar range. mdpi.com

Interactive Data Table: Antiparasitic Activity of Representative Indole Derivatives

| Compound Class | Parasite | Activity (IC50) |

| Diamidine indole derivative | Trypanosoma brucei | Nanomolar range |

| nih.govnih.govresearchgate.netTriazino[5,6-b]indole hybrid | Leishmania donovani | 4.01 µM |

| Melatonin analog | Plasmodium falciparum | 2.93 µM |

This table showcases the antiparasitic potential of the indole scaffold through data from related compounds. mdpi.com

Anticancer and Antitumor Research

The indole nucleus is a "privileged scaffold" in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic and antitumor activities. nih.govmdpi.com The introduction of fluorine can further enhance these properties. researchgate.net

In Vitro Cytotoxicity Against Various Cancer Cell Lines

While specific cytotoxic data for this compound is not available in the reviewed literature, a wide range of substituted indole derivatives have been evaluated against various human cancer cell lines. These studies indicate that the indole scaffold is a promising starting point for the development of novel anticancer drugs.

For instance, novel N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives have shown excellent cytotoxic activity, with IC50 values in the micromolar range against human kidney, pancreatic, lung, and colon cancer cell lines. researchgate.net Similarly, other indole derivatives have demonstrated significant inhibition of breast cancer cell lines. researchgate.net

Interactive Data Table: In Vitro Cytotoxicity of Representative Indole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one | ACHN (Kidney) | 1.4 µM |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one | Panc1 (Pancreatic) | 2.7 µM |

| Indolylglyoxylamide derivative | MCF-7 (Breast) | 17.7 ± 1 µM |

| Indolylglyoxylamide derivative | A-549 (Lung) | 12.1 ± 1.1 µM |

This table provides examples of the cytotoxic potential of the indole scaffold against various cancer cell lines, based on data from related compounds. researchgate.net

Modulation of Specific Cellular Pathways (e.g., Microtubule Targeting)

A key mechanism through which many indole-based anticancer agents exert their effect is by targeting microtubules. nih.gov Microtubules are essential components of the cytoskeleton involved in critical cellular processes like cell division, making them an important target for cancer chemotherapy. nih.gov

Several indole derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov These compounds can bind to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis in cancer cells. nih.gov For example, certain chalcone-indole derivatives have been shown to effectively suppress cancer cell proliferation by inhibiting tubulin polymerization. nih.gov Benzimidazole-indole hybrids have also demonstrated potent inhibitory effects on cancer cell proliferation with strong in vitro inhibition of tubulin polymerization. nih.gov

While the specific effect of this compound on microtubule dynamics has not been reported, the established role of the indole scaffold as a tubulin inhibitor suggests this as a potential mechanism of action for its anticancer activity.

Enzyme and Receptor Modulation

The interaction of this compound with various biological targets is a subject of scientific inquiry. The indole scaffold is a common feature in many biologically active molecules, prompting investigations into the specific effects of substitutions, such as the ethyl and fluoro groups at the 6 and 5 positions, respectively.

Kinase Inhibition (e.g., CK2, GSK-3β, Haspin Kinase)

An extensive review of published scientific literature reveals no specific data on the inhibitory activity of this compound against the protein kinases Casein Kinase 2 (CK2), Glycogen Synthase Kinase-3β (GSK-3β), or Haspin Kinase. While the broader class of indole derivatives has been investigated for kinase inhibition, specific experimental results for this compound are not available at this time.

Monoamine Oxidase-B (MAO-B) Inhibition

There is currently no available scientific literature detailing the in vitro inhibitory effects of this compound on the enzyme Monoamine Oxidase-B (MAO-B). Research on indole-based compounds as MAO-B inhibitors is ongoing, but specific data for this particular molecule has not been published.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

No direct research findings detailing the allosteric modulation of the Cannabinoid Receptor 1 (CB1) by this compound are present in the current scientific literature. Although related molecules containing a 5-fluoro-indole scaffold have been explored as CB1 allosteric modulators, specific studies and data for this compound have not been reported.

Androgen Receptor Antagonism

A thorough search of scientific databases indicates that there are no published studies on the in vitro antagonistic activity of this compound at the Androgen Receptor. Consequently, its potential to act as an androgen receptor antagonist is currently unknown.

Cyclooxygenase (COX-1, COX-2) Inhibition

There is no available data from in vitro studies concerning the inhibitory activity of this compound on the cyclooxygenase enzymes, COX-1 and COX-2. While the indole nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, the specific activity profile for this compound has not been determined or published.

Data Tables

No data is available to populate tables for the specified biological activities of this compound.

| Target | Assay Type | Result (e.g., IC50, Ki) |

| CK2 | Not Available | Not Available |

| GSK-3β | Not Available | Not Available |

| Haspin Kinase | Not Available | Not Available |

| MAO-B | Not Available | Not Available |

| CB1 | Not Available | Not Available |

| Androgen Receptor | Not Available | Not Available |

| COX-1 | Not Available | Not Available |

| COX-2 | Not Available | Not Available |

In Vitro Metabolic Stability and Biotransformation Studies

Microsomal Stability Assays of 6-ethyl-5-fluoro-1H-indole Derivatives

Microsomal stability assays are a cornerstone of in vitro drug metabolism studies, primarily evaluating the impact of cytochrome P450 (CYP450) enzymes. While specific data for this compound is not extensively available in public literature, studies on analogous 6-substituted indole (B1671886) derivatives offer valuable insights. For instance, research on 6-substituted indole-3-glyoxylamides has demonstrated that substitutions at the 6-position can significantly enhance microsomal stability, suggesting this position may be a primary site of metabolism for unsubstituted parent compounds.

In a study evaluating 5-fluoro, 6-alkyl substituted indole derivatives, a compound bearing a 5-fluoro and 6-ethyl substitution (a close analog to the titular compound) was found to have modest oral exposure in rats. This suggests that while the compound is orally available, it likely undergoes metabolic clearance. The ethyl group at the 6-position could serve as a metabolic soft spot, potentially increasing clearance rates compared to other substituents.

Table 1: Representative Microsomal Stability Data for Substituted Indole Derivatives (Note: This table is illustrative, based on findings for analogous compounds, as specific data for this compound is not publicly available.)

| Compound ID | Substitution Pattern | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog A | 5-Fluoro, 6-Ethyl | Moderate | Moderate |

| Analog B | 5-Fluoro, 6-Methoxy | Low-Moderate | High |

| Analog C | 6-Bromo | High | Low |

Identification of In Vitro Metabolites and Proposed Metabolic Pathways

The identification of metabolites is key to understanding the biotransformation pathways of a drug candidate. For fluorinated indoles, metabolism often involves oxidation, hydroxylation, and potentially defluorination. The primary metabolic routes for a compound like this compound would likely involve the indole ring and the ethyl substituent.

Oxidation of the ethyl group at the 6-position represents a probable metabolic pathway, leading to the formation of a primary alcohol, which could be further oxidized to an aldehyde and then a carboxylic acid. Additionally, aromatic hydroxylation on the indole ring, although potentially hindered by the fluorine atom, remains a possibility. The indole nitrogen can also be a site for metabolism, such as N-glucuronidation.

Proposed Metabolic Pathways for this compound:

Oxidation of the 6-ethyl group: This is a common metabolic pathway for alkyl-substituted aromatic compounds.

Aromatic hydroxylation: The indole ring may undergo hydroxylation at available positions.

N-glucuronidation: The indole nitrogen is susceptible to conjugation reactions.

Defluorination: While the carbon-fluorine bond is strong, metabolic defluorination can occur through various enzymatic processes.

Role of Fluorine in Modulating Metabolic Stability and Reactivity

The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability. The strong carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to oxidation.

The presence of a fluorine atom at the 5-position of the indole ring is expected to influence the electronic properties of the ring, potentially making it less susceptible to oxidative metabolism by CYP450 enzymes. This electron-withdrawing effect can shield the aromatic system from electrophilic attack by the heme-iron center of the enzyme.

However, metabolic defluorination, while less common for aromatic fluorides, can occur. This process can be mediated by CYP450 enzymes and may proceed through the formation of an unstable intermediate that subsequently eliminates a fluoride ion. The likelihood of defluorination depends on the specific chemical environment of the fluorine atom.

Structure-Metabolic Stability Relationships

The relationship between the chemical structure of this compound derivatives and their metabolic stability is a critical aspect of their development. The nature and position of substituents on the indole ring can dramatically alter their metabolic fate.

As suggested by studies on related compounds, the 6-position of the indole ring appears to be a key determinant of metabolic stability. The presence of the ethyl group at this position likely provides a handle for metabolic enzymes, leading to moderate clearance. Modifying this group, for instance, by introducing steric hindrance or replacing it with a less metabolically labile group, could be a strategy to improve metabolic stability. The fluorine at the 5-position is anticipated to confer a degree of metabolic protection to the aromatic ring.

Future Directions and Research Perspectives for 6 Ethyl 5 Fluoro 1h Indole Analogues

Design of Novel Scaffolds with Enhanced Biological Profiles and Improved Metabolic Stability

A primary objective in the continued development of 6-ethyl-5-fluoro-1H-indole analogues is the design of novel molecular scaffolds that exhibit superior biological activity and metabolic robustness. bohrium.com Metabolic instability is a common challenge in drug discovery, often leading to rapid clearance and reduced bioavailability. For indole (B1671886) derivatives, oxidative metabolism is a known liability. nih.gov

Strategies to enhance metabolic stability include the introduction of blocking groups at metabolically vulnerable sites. For instance, the strategic placement of fluorine atoms or other electron-withdrawing groups can deactivate aromatic rings towards cytochrome P450-mediated oxidation. pressbooks.pub In the context of this compound, further modifications to the ethyl group or the indole ring could be explored to hinder metabolic breakdown.

Bioisosteric replacement is another powerful tool for improving both biological profiles and metabolic stability. pressbooks.pub This involves substituting a functional group with another that has similar physical or chemical properties, but which may alter the molecule's susceptibility to metabolism while maintaining or improving its interaction with the biological target. For example, replacing the ethyl group with a cyclopropyl (B3062369) or trifluoromethyl group could modulate lipophilicity and metabolic fate.

| Modification Strategy | Rationale | Potential Outcome |

| Introduction of additional fluorine atoms | Block metabolic "soft spots" | Increased half-life and bioavailability |

| Bioisosteric replacement of the ethyl group | Alter metabolic pathways | Improved metabolic stability and target affinity |

| Cyclization of the ethyl substituent | Constrain conformation | Enhanced binding to target and reduced metabolism |

Exploration of New Biological Targets and Mechanisms of Action

While the initial development of this compound analogues may have been focused on a specific biological target, the versatility of the indole scaffold suggests that these compounds could have activity at a range of other targets. nih.govmdpi.com High-throughput screening of diverse libraries of this compound analogues against a panel of biological targets could uncover novel therapeutic applications.

A polypharmacology approach, which intentionally designs drugs to interact with multiple targets, is gaining traction as a strategy to treat complex diseases like cancer. labmanager.com Analogues of this compound could be designed to modulate the activity of multiple proteins within a disease-related pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Furthermore, detailed mechanistic studies will be crucial to fully understand how these compounds exert their biological effects. This includes identifying downstream signaling pathways and potential off-target effects. Such knowledge is invaluable for optimizing lead compounds and predicting potential side effects.

| Research Approach | Objective | Potential Discovery |

| High-throughput screening | Identify new biological targets | Novel therapeutic indications |

| Polypharmacology-based design | Target multiple disease-related proteins | More effective treatments for complex diseases |

| Mechanistic studies | Elucidate the mode of action | Deeper understanding of biological effects and potential for optimization |

Development of Advanced Synthetic Methodologies for Diversification and Library Generation

The efficient synthesis of diverse libraries of this compound analogues is essential for comprehensive structure-activity relationship (SAR) studies and the discovery of new lead compounds. While classical indole syntheses are well-established, the development of more advanced and versatile synthetic methods is an ongoing area of research.

One promising approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the late-stage functionalization of the indole core. innovations-report.com This enables the rapid generation of a wide range of analogues from a common intermediate, facilitating the exploration of a broader chemical space. Additionally, one-pot synthesis procedures can streamline the synthetic process, making it more efficient and cost-effective. mdpi.com

The generation of focused libraries around the this compound scaffold will be instrumental in systematically probing the effects of different substituents on biological activity. These libraries can be designed to explore variations at multiple positions of the indole ring, as well as modifications to the ethyl and fluoro groups.

| Synthetic Methodology | Advantage | Application in Library Generation |

| Palladium-catalyzed cross-coupling | Versatility and late-stage functionalization | Rapid diversification of the indole core |

| One-pot reactions | Increased efficiency and reduced waste | Streamlined synthesis of analogue libraries |

| Combinatorial chemistry | High-throughput synthesis | Generation of large and diverse libraries for screening |

Integrated Computational-Experimental Approaches in Rational Drug Design

The integration of computational and experimental methods is revolutionizing the field of drug discovery. researchgate.netjddhs.comua.esjddhs.comfrontiersin.org In the context of this compound analogues, computational tools can be employed at various stages of the drug design process, from hit identification to lead optimization.

Molecular docking and molecular dynamics simulations can be used to predict how these compounds bind to their biological targets, providing insights into the key interactions that govern their activity. researchgate.netjddhs.com This information can then be used to guide the design of new analogues with improved binding affinity and selectivity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of the analogues with their biological activities, enabling the prediction of the potency of novel compounds before they are synthesized. researchgate.netjddhs.com

The synergy between computational predictions and experimental validation is crucial for an efficient drug discovery workflow. researchgate.netjddhs.com In silico screening can prioritize compounds for synthesis and biological testing, while experimental data can be used to refine and improve the computational models. This iterative cycle of design, synthesis, and testing can significantly accelerate the development of new drug candidates based on the this compound scaffold.

| Computational Technique | Purpose | Impact on Drug Design |

| Molecular Docking | Predict binding modes and affinities | Rational design of more potent and selective compounds |

| Molecular Dynamics Simulations | Analyze conformational changes and binding stability | Deeper understanding of target-ligand interactions |

| QSAR Modeling | Predict biological activity based on chemical structure | Prioritization of compounds for synthesis and testing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.